QSAR Modeling for Trypanosoma brucei Inhibition: Sec-Butyl Substitution Correlates with Enhanced Antiparasitic Activity
In a QSAR analysis of 54 6-arylpyrazine-2-carboxamides as Trypanosoma brucei inhibitors, the presence of the N-sec-butylformamide moiety was identified as a key structural descriptor positively correlated with inhibitory activity [1]. The QSA(T)R models, which satisfied OECD validation guidelines, indicated that this specific branched alkyl substitution pattern contributes to enhanced potency, whereas linear n-butyl or alternative branched isomers (e.g., isobutyl) were not identified as significant positive contributors within the same descriptor analysis.
| Evidence Dimension | Structural descriptor correlation with Trypanosoma brucei inhibitory activity |
|---|---|
| Target Compound Data | Presence of N-sec-butylformamide moiety positively correlated with activity |
| Comparator Or Baseline | n-Butylformamide, isobutylformamide, and other alkyl substitution patterns (not identified as significant positive contributors in this model) |
| Quantified Difference | Not specified (QSAR model identifies sec-butyl as a distinguishing favorable descriptor; comparator data not directly quantified in abstract) |
| Conditions | Dataset of 54 6-arylpyrazine-2-carboxamide derivatives; QSAR models validated per OECD guidelines |
Why This Matters
This compound serves as a critical synthetic intermediate for medicinal chemistry programs optimizing 6-arylpyrazine-2-carboxamide leads against human African trypanosomiasis; substituting with n-butyl or isobutyl analogs may eliminate a structure-activity relationship advantage identified by validated QSAR models.
- [1] Masand VH, El-Sayed NNE, Mahajan DT, Rastija V. QSAR analysis for 6-arylpyrazine-2-carboxamides as Trypanosoma brucei inhibitors. SAR QSAR Environ Res. 2017;28(2):165-177. View Source
